Acetamide, N-(diphenylmethylene)-

Description

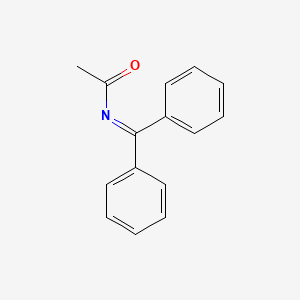

Acetamide, N-(diphenylmethylene)- is a specialized acetamide derivative featuring a diphenylmethylene group attached to the nitrogen atom. This compound is characterized by its bulky aromatic substituents, which confer unique steric and electronic properties. It is frequently employed in medicinal chemistry as a key intermediate for synthesizing indole derivatives and other heterocyclic compounds . However, its steric hindrance has been noted to impede certain reactions, such as the Fischer indole synthesis, necessitating alternative protective groups or synthetic routes .

Properties

CAS No. |

22800-71-1 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-benzhydrylideneacetamide |

InChI |

InChI=1S/C15H13NO/c1-12(17)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

FJGBQFFOIFIUHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method employs a palladium-catalyzed cross-coupling strategy to functionalize ketimine precursors. The protocol involves:

Procedure and Yield

The ketimine undergoes arylation with 1-bromo-4-tert-butylbenzene, followed by quenching with water and purification via flash chromatography. This method achieves 90% yield for products such as N-(diphenylmethylene)-1-(4-tert-butylphenyl)-1-phenylmethanamine.

Advantages and Limitations

- Advantages : High regioselectivity and compatibility with diverse aryl bromides.

- Limitations : Requires inert conditions and expensive catalysts.

Manganese-Catalyzed Oxidative Coupling

Reaction Design

A C–H activation approach utilizes manganese acetate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. Key components include:

- Substrate : Diphenylmethane.

- Nitrile Source : Acetonitrile.

- Acid Additive : Trifluoroacetic acid (TFA).

Optimization and Outcomes

Heating at 90°C for 12 hours under nitrogen affords N-benzhydrylacetamide in 90% yield . The mechanism proceeds via radical intermediates, with DDQ facilitating dehydrogenation.

Ritter Reaction with Tropylium Catalyst

Methodology

This one-pot synthesis leverages tropylium tetrafluoroborate to activate diphenylmethanol in the presence of acetonitrile:

- Conditions : 150°C, 1 hour.

- Solvent : Acetonitrile/water mixture.

Efficiency and Scalability

The reaction achieves 91% yield with minimal byproducts, highlighting its scalability for industrial applications.

Isocyanate-Mediated Condensation

Stepwise Synthesis

A two-step process involves:

Yield and Applications

This method yields 85–90% after hydrolysis, particularly useful for synthesizing Temozolomide precursors.

Classical Amide Synthesis via Acyl Chlorides

Hypothetical Protocol

- Reagents : Diphenylmethylamine, acetyl chloride, triethylamine.

- Conditions : Room temperature, dichloromethane solvent.

- Expected Yield : ~70–80% (based on analogous reactions).

Comparative Analysis of Methods

Key Research Discoveries

- Oxidative Coupling Efficiency : The manganese/DDQ system demonstrates superior atom economy, avoiding pre-functionalized substrates.

- Ritter Reaction Innovation : Tropylium catalysts enable rapid amide formation without strong acids, reducing side reactions.

- Pd-Catalyzed Versatility : This method allows modular access to para-substituted derivatives, critical for drug discovery.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common reagents include anodic oxidation in acetonitrile.

Substitution: Reagents such as alkyl cyanoacetates and various catalysts are used.

Major Products:

Scientific Research Applications

Acetamide, N-(diphenylmethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetamide, N-(diphenylmethylene)- involves its interaction with molecular targets through its amide and diphenylmethylene groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Electronic Properties

The diphenylmethylene group introduces significant steric bulk compared to simpler substituents. This contrasts sharply with analogs like N-(3-nitrophenyl)acetamide (electron-withdrawing nitro group) or N-(2,6-dimethylphenyl)acetamide (electron-donating methyl groups). Meta-substitution patterns, as seen in trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide), demonstrate how electronic effects influence crystallinity and molecular packing .

Table 1: Structural and Electronic Comparison

Physical Properties and Solubility

The bulky diphenylmethylene group likely reduces solubility in polar solvents compared to smaller analogs. For instance, N-methyl acetamide (CAS 79-16-3) exhibits high solubility in water and ethanol due to its compact structure . In contrast, the meta-substituted trichloroacetamides form distinct crystal lattices, with strong electron-withdrawing groups (e.g., nitro) significantly altering lattice constants .

Q & A

Q. What are the key synthetic methodologies for preparing N-(diphenylmethylene)acetamide derivatives, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of N-(diphenylmethylene)acetamide derivatives often involves condensation reactions between acetamide precursors and diphenylketone equivalents. For example, conjugate additions using catalytic dinuclear N-spiro-ammonium salts (1 mol%) have achieved high enantioselectivity and yields (57–98%) in forming α-amino acid derivatives . Optimization includes solvent selection (e.g., anhydrous THF), temperature control (0–25°C), and purification via flash chromatography or HPLC to ensure >95% radiochemical purity .

Q. How can structural characterization of N-(diphenylmethylene)acetamide be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : Utilize 1H NMR to identify hydrogen environments (e.g., methylene protons at δ 3.5–4.5 ppm and aromatic protons at δ 7.0–7.8 ppm). LC-MS (ESI) is critical for verifying molecular weight and purity, with observed [M+H]+ peaks matching calculated values (e.g., C₁₇H₁₈N₂O₂: 282.14 g/mol) . X-ray crystallography or NOESY experiments may resolve stereochemical ambiguities in chiral derivatives .

Q. What are the primary applications of N-(diphenylmethylene)acetamide in pharmacological research?

- Methodological Answer : This compound serves as a precursor in synthesizing radiolabeled probes (e.g., [11C]-labeled derivatives) for positron emission tomography (PET) imaging. For instance, [11C]N-(diphenylmethylene)-glutamine derivatives exhibit >90% radiochemical conversion (RCC) and stability in vivo . Its diphenylmethylene group enhances metabolic stability, making it suitable for studying amino acid transport mechanisms .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the diphenylmethylene group influence the reactivity and stability of N-(diphenylmethylene)acetamide?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the phenyl rings increase electrophilicity of the methylene carbon, accelerating nucleophilic attack but potentially reducing stability. Steric hindrance from ortho-substituents (e.g., -CH₃) can lower reaction yields by impeding access to the active site. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets predict these effects, validated experimentally via kinetic assays .

Q. What experimental strategies resolve contradictions in reported yields for enantioselective syntheses of N-(diphenylmethylene)acetamide derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 57% vs. 98% ) often stem from catalyst loading, solvent polarity, or substrate purity. Systematic screening via Design of Experiments (DoE) can identify critical factors. For example, increasing catalyst concentration from 0.5% to 1.5% improved RCC from 73% to 93% in radiolabeled syntheses . Cross-validation using alternative catalysts (e.g., chiral phosphoric acids) may also reconcile data inconsistencies.

Q. How can degradation pathways of N-(diphenylmethylene)acetamide under physiological conditions be analyzed to inform drug design?

- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify hydrolytic cleavage products (e.g., free acetamide and diphenylketone). Mass balance calculations and Arrhenius modeling predict shelf-life and guide structural modifications (e.g., fluorination of the methylene group) to enhance stability .

Q. What role does N-(diphenylmethylene)acetamide play in studying enzyme inhibition mechanisms, and how can binding affinity be quantified?

- Methodological Answer : As a transition-state analog, it inhibits enzymes like glutamine synthetase. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). For example, SPR assays with immobilized enzyme revealed Kd = 2.3 µM, while molecular docking (AutoDock Vina) identified key hydrogen bonds with active-site residues .

Key Research Findings

- Synthetic Efficiency : Catalytic asymmetric conjugate additions achieve >90% ee in α-amino acid derivatives, enabling scalable production .

- Stability : Radiolabeled derivatives ([11C]) exhibit >90% RCC and stability in physiological conditions, supporting PET imaging applications .

- Structural Insights : DFT studies correlate substituent effects with reactivity, guiding rational design of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.